3-Cyano-5-methylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-cyano-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-7(5-9)4-8(3-6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
WHYKFZIJFZPIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Cyano 5 Methylbenzene 1 Sulfonamide and Its Analogues
Advanced Synthetic Strategies for 3-Cyano-5-methylbenzene-1-sulfonamide
The construction of the this compound core can be approached through various methodologies, ranging from the optimization of classical routes to the adoption of modern, sustainable practices.
The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. cbijournal.com For this compound, this would entail reacting 3-cyano-5-methylbenzene-1-sulfonyl chloride with ammonia (B1221849). Optimization of this established route focuses on improving reaction times, yields, and selectivity while simplifying purification.
A key area of optimization is the choice of base and reaction conditions. A systematic study using a response surface methodology identified lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a highly efficient base. tandfonline.com This method allows for rapid synthesis (1–8 minutes) at low temperatures (0–5°C) with minimal base (0.5 equivalents), achieving excellent yields and high selectivity. tandfonline.com The use of LiOH·H₂O avoids the formation of oily byproducts sometimes observed with other bases like KOH. tandfonline.com
Another optimization strategy involves the modification of the amine nucleophile. Using N-silylamines in place of primary or secondary amines can lead to quantitative yields of the desired sulfonamide. nih.gov The reaction proceeds by combining equimolar amounts of the N-silylamine and the sulfonyl chloride, typically in a solvent like acetonitrile (B52724) at reflux. A significant advantage is the straightforward workup, where the solvent and volatile trimethylsilyl (B98337) chloride byproduct are simply removed by evaporation. nih.gov
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Optimized Base | Sulfonyl Chloride, Amine, LiOH·H₂O (0.5 eq.) | 0–5°C, Ethanol:Water (1:5), 1–8 min | Rapid reaction, high yield and selectivity, minimal byproducts, reduced reagent usage. | tandfonline.com |
| N-Silylamine | Sulfonyl Chloride, N-Silylamine | Acetonitrile, reflux, 1 hr | Quantitative yields, easy workup by evaporation, solvent-free option available. | nih.gov |
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for sulfonamide synthesis that minimize waste and avoid hazardous materials. tandfonline.com These approaches include using water as a solvent, employing solvent-free conditions, and finding alternatives to reactive reagents like sulfonyl chlorides.
A facile and environmentally benign synthesis has been developed in aqueous media, omitting the need for organic bases and solvents. rsc.org This method uses equimolar amounts of the arylsulfonyl chloride and the amine under dynamic pH control, with product isolation achieved by simple filtration after acidification. rsc.org Similarly, sustainable solvents such as deep eutectic solvents (DESs) based on choline (B1196258) chloride have been successfully used, allowing reactions to proceed at ambient temperature with high yields. researchgate.net
Mechanochemistry offers a solvent-free alternative. A one-pot, double-step procedure using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method involves the tandem oxidation-chlorination of disulfides to form the sulfonyl chloride intermediate in situ, followed by amination. The process is mediated by solid, cost-effective reagents like sodium hypochlorite. rsc.org
| Approach | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Aqueous Synthesis | Uses water as solvent; no organic base required. | Dynamic pH control. | rsc.org |
| Mechanochemistry | Solvent-free; one-pot from disulfides. | Ball milling with NaOCl·5H₂O. | rsc.org |
| Sustainable Solvents | Use of Deep Eutectic Solvents (DES). | Choline Chloride/Glycerol, ambient temperature. | researchgate.net |
| Catalytic Approach | Direct coupling of sulfonamides and alcohols. | Magnetite-immobilized nano-Ru catalyst. | acs.org |
The synthesis of this compound can be achieved from various sulfur-containing precursors, offering flexibility and bypassing the limitations of a single pathway.
From Sulfonyl Chlorides : This is the most conventional route. The required precursor, 3-cyano-5-methylbenzene-1-sulfonyl chloride, can be reacted with ammonia or an ammonia surrogate. The sulfonyl chloride itself can be generated in situ from the corresponding thiol via oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂. organic-chemistry.org This one-pot approach avoids the isolation of the often unstable sulfonyl chloride intermediate. organic-chemistry.org
From Sulfonic Acids : To avoid handling sulfonyl chlorides, direct conversion from sulfonic acids or their salts is a valuable alternative. A general method involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as an activating agent. nih.govacs.org Microwave-assisted synthesis from sulfonic acids, proceeding through a sulfonyl chloride intermediate generated in situ with 2,4,6-trichloro- google.comorganic-chemistry.orgorganic-chemistry.org-triazine (TCT), is also highly efficient, offering high yields in short reaction times. cbijournal.comacs.org
From Sulfinic Acids : Sulfinic acids or their salts (sulfinates) are another versatile precursor. An efficient method for preparing sulfonamides involves the reaction of sodium sulfinates with amines mediated by ammonium (B1175870) iodide (NH₄I). researchgate.net This approach has been optimized to work with a range of primary and secondary amines, providing the corresponding sulfonamides in moderate to excellent yields. researchgate.net
From Sulfonohydrazides : While less common for primary sulfonamides, sulfonohydrazides can serve as precursors for more substituted analogues. For instance, they can be oxidized and joined with tertiary amines through selective C-N bond cleavage to yield the corresponding sulfonamide. researchgate.net
Functionalization and Derivatization of the this compound Core
The this compound scaffold possesses two key sites for further chemical modification: the sulfonamide nitrogen and the cyano group. These functional handles allow for the synthesis of a diverse library of analogues.
N-Alkylation : The sulfonamide nitrogen can be alkylated to produce secondary or tertiary sulfonamides. Modern "borrowing hydrogen" methodologies offer a green alternative to traditional alkylation with alkyl halides. organic-chemistry.org These reactions use alcohols as the alkylating agents, with water as the only byproduct. Catalytic systems based on earth-abundant metals like manganese and iron have been developed for this transformation. A well-defined Mn(I) pincer complex, for example, efficiently catalyzes the mono-N-alkylation of various aryl and alkyl sulfonamides with primary alcohols in excellent yields. organic-chemistry.orgacs.org Similarly, an FeCl₂/K₂CO₃ system has proven effective for N-alkylation using benzylic alcohols. ionike.com
N-Arylation : The introduction of an aryl group at the sulfonamide nitrogen is commonly achieved via cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which couples N-nucleophiles with arylboronic acids using a copper catalyst, is a prominent method. nih.gov Recent studies have shown that by carefully adjusting reaction variables such as the copper source, solvent, and base, it is possible to achieve chemoselective N-arylation on either the amino or the sulfonamide nitrogen in molecules containing both groups. rsc.orgnih.gov
| Transformation | Method | Key Reagents/Catalyst | Advantages | Reference |
|---|---|---|---|---|
| N-Alkylation | Borrowing Hydrogen | Mn(I) PNP pincer complex, Alcohol | Green (water byproduct), uses commodity alcohols, high yields. | organic-chemistry.orgacs.org |
| N-Alkylation | Borrowing Hydrogen | FeCl₂, K₂CO₃, Benzylic Alcohol | Uses inexpensive iron catalyst, high yields (>90%). | ionike.com |
| N-Arylation | Chan-Evans-Lam (CEL) Coupling | Cu(II) catalyst, Arylboronic Acid | Chemoselective, mild conditions (room temp), broad scope. | rsc.orgnih.gov |
The cyano group is a versatile functional group that can be converted into several other important moieties, significantly expanding the chemical diversity of this compound analogues.
Hydrolysis to Carboxylic Acids and Amides : The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, typically with heating. numberanalytics.comlibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com While stopping the reaction at the amide stage can be challenging, it is possible under milder, carefully controlled conditions. chemistrysteps.comcommonorganicchemistry.com For example, using a lower temperature or specific acid mixtures can favor the formation of the corresponding benzamide (B126) derivative. chemistrysteps.com
Reduction to Amines : The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether. studymind.co.uk Other effective methods include catalytic hydrogenation with H₂ over a metal catalyst (e.g., Ni, Pt) or using diisopropylaminoborane (B2863991) with a catalytic amount of LiBH₄, which offers mild and chemoselective reduction conditions. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org The choice of reagent can be tailored to the presence of other functional groups in the molecule. nih.gov
Cycloaddition to Tetrazoles : A particularly valuable transformation in medicinal chemistry is the [3+2] cycloaddition of the nitrile with an azide (B81097) source to form a tetrazole ring. youtube.com This reaction is often catalyzed by zinc salts in water, providing an environmentally friendly route. researchgate.netorganic-chemistry.org Alternatively, the reaction can be performed with sodium azide and trialkyltin chloride in an organic solvent. google.comgoogle.com The resulting 5-substituted 1H-tetrazole is often considered a bioisostere of a carboxylic acid. youtube.com
| Transformation | Product Functional Group | Typical Reagents | Reference |
|---|---|---|---|
| Hydrolysis (Full) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat | numberanalytics.comlibretexts.org |
| Hydrolysis (Partial) | Amide (-CONH₂) | Mild acid or base, controlled conditions | chemistrysteps.comcommonorganicchemistry.com |
| Reduction | Aminomethyl (-CH₂NH₂) | LiAlH₄; H₂/Catalyst; Diisopropylaminoborane | organic-chemistry.orgstudymind.co.ukorganic-chemistry.org |
| Cycloaddition | 5-substituted-1H-tetrazole | NaN₃, ZnCl₂ (in H₂O) or Bu₃SnCl | google.comresearchgate.netorganic-chemistry.org |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) on a benzene ring, such as the one in this compound, is governed by the directing effects of its substituents. The sulfonamide (-SO₂NH₂) and cyano (-CN) groups are electron-withdrawing and deactivating, while the methyl (-CH₃) group is electron-donating and activating. pressbooks.pubmasterorganicchemistry.com
Directing Effects :
-SO₂NH₂ and -CN groups : These groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. libretexts.org They deactivate the ring by withdrawing electron density, making it less reactive towards electrophiles. masterorganicchemistry.comquora.com
-CH₃ group : This group is an ortho-, para-director, activating the ring by donating electron density through an inductive effect. pressbooks.pub
In the case of this compound, the substituents are located at positions 1, 3, and 5. The positions available for substitution are C2, C4, and C6.
Position C2 is ortho to the sulfonamide group, meta to the cyano group, and ortho to the methyl group.
Position C4 is para to the sulfonamide group, meta to the methyl group, and ortho to the cyano group.
Position C6 is ortho to the sulfonamide group, para to the cyano group, and ortho to the methyl group.
The combined influence of these groups creates a complex reactivity pattern. While the methyl group activates the ortho (C2, C6) and para (not available) positions, the sulfonamide and cyano groups deactivate the ring and direct towards their meta positions (C2, C4, C6 relative to the -SO₂NH₂ at C1; C2 relative to the -CN at C3). The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with the directing effects of all three substituents influencing the final product distribution. A general method for direct sulfonamide synthesis on electron-rich aromatic compounds involves the use of in situ generated N-sulfonylamine as the active electrophile under mild conditions. nih.gov
Nucleophilic Functionalization of the Aromatic Ring
Nucleophilic aromatic substitution (SNAᵣ) offers a pathway to functionalize the benzene ring, typically requiring the presence of strong electron-withdrawing groups and a good leaving group (like a halogen). libretexts.orglibretexts.org For a molecule like this compound, which lacks a conventional leaving group, direct SNAᵣ is not feasible.
However, if a halogen were present on the ring, the strongly deactivating cyano and sulfonamide groups would facilitate nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The substitution would preferentially occur at positions ortho or para to the electron-withdrawing groups. libretexts.org For instance, the oxidation of some sulfonamide drugs can lead to the formation of an aniline (B41778) radical cation, which can then undergo an intramolecular aromatic nucleophilic substitution. nih.gov This highlights a potential, albeit indirect, pathway for nucleophilic functionalization. Successive SNAᵣ reactions on fluorinated phenyl sulfonimides have been used to synthesize a class of sulfonimide salts for solid-state electrolytes. mit.edu
Heterocyclic Annulation Strategies Utilizing the Benzene Sulfonamide Scaffold
The benzene sulfonamide scaffold is a versatile platform for constructing fused heterocyclic systems. These strategies often leverage the reactivity of the sulfonamide nitrogen or other functional groups on the aromatic ring.
One prominent method is the intramolecular Diels-Alder reaction. acs.orgnih.gov Triene derivatives of sulfonic acid amides can undergo thermal [4+2] cycloaddition to form novel cyclic sulfonamides, such as hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e] nih.govnih.govthiazine 1,1-dioxides. nih.gov This approach allows for the creation of rigid, conformationally constrained bicyclic systems. acs.org
Another strategy involves metal-catalyzed cycloadditions. For example, scandium-catalyzed [3+2] annulation between ynamides and cyclopropanes can produce cyclopentene (B43876) sulfonamides with high diastereoselectivity. rsc.org Ynamides can also participate in intermolecular [2+2+2] cycloadditions with nitriles to construct 4-aminopyrimidines. rsc.org These methods demonstrate the utility of the sulfonamide group in guiding the formation of complex heterocyclic architectures.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms underlying the synthesis of sulfonamides is crucial for optimizing existing methods and developing new ones. Research has delved into catalytic cycles, radical pathways, and complex molecular rearrangements.
Elucidation of Catalytic Cycles (e.g., Manganese-Catalyzed, Electrochemical, Gold-Catalyzed, Cu-Catalyzed)
Various catalytic systems have been developed for sulfonamide synthesis, each with a distinct mechanistic cycle.
Manganese-Catalyzed: Manganese(I) PNP pincer complexes catalyze the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" mechanism. organic-chemistry.orgresearchgate.net The proposed cycle involves the initial activation of the Mn(I) precatalyst, followed by dehydrogenation of the alcohol to form an aldehyde and a manganese hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate, which is subsequently reduced by the manganese hydride to yield the N-alkylated product and regenerate the catalyst. organic-chemistry.orgresearchgate.net In other manganese-catalyzed reactions, such as C-H amination, the mechanism is believed to involve an electrophilic metallonitrene intermediate. beilstein-journals.org
Electrochemical: Electrochemical methods provide an environmentally friendly route to sulfonamides by using electricity to drive the reaction. nih.gov One proposed mechanism involves the initial anodic oxidation of an arene to a radical cation. This intermediate is then attacked by an amidosulfinate nucleophile, and a second oxidation step yields the sulfonamide. nih.gov Another electrochemical approach couples thiols and amines. The mechanism begins with the anodic oxidation of the thiol to a disulfide. rsc.orgacs.org Concurrently, the amine is oxidized to an aminium radical cation, which reacts with the disulfide to form a sulfenamide. Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. rsc.orgacs.org
Gold-Catalyzed: Gold catalysts, with their unique electronic properties, can selectively synthesize different N-sulfonyl enaminone isomers from sulfonamides and ynones. bohrium.comnih.gov The mechanism depends on the oxidation state of the gold catalyst. Au(I) catalysis is proposed to proceed through a hydroamidation pathway. nih.gov In contrast, Au(III) catalysis is thought to involve a proton-assisted carbonyl activation followed by a Meyer-Schuster rearrangement to yield a different isomer. nih.gov Gold(I) catalysts can also activate ynamides, leading to a nucleophilic attack that forms an α-imino gold carbene intermediate, which can then cyclize to form products like 2-amino pyrroles. mdpi.com
Copper-Catalyzed: Copper-catalyzed systems are widely used for forming C–S and S–N bonds. dntb.gov.ua In a three-component synthesis of sulfonamides from arylboronic acids, amines, and a sulfur dioxide surrogate (DABSO), a Cu(II) catalyst is employed. nih.gov A plausible mechanism for a similar reaction involving nitroarenes suggests that an arylsulfinate is a key intermediate, and the crucial step is the copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org In synergistic photoredox and copper-catalyzed systems, an aryl radical is generated and trapped by SO₂, forming a sulfonyl radical. This radical is then captured by a Cu(II)-amido complex to generate a Cu(III) intermediate, which undergoes reductive elimination to produce the sulfonamide and a Cu(I) complex. acs.orgthieme-connect.com The Cu(I) complex is then re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle. acs.orgthieme-connect.com
Studies of Radical Pathways in Sulfonamide Formation
Radical-based methods have emerged as powerful tools for creating C–S and S–N bonds, often under mild conditions. nih.gov These pathways typically involve the generation of sulfonyl or sulfamoyl radical intermediates.
Photoredox Catalysis : Visible-light photoredox catalysis is a common method to initiate radical pathways. acs.org In one synergistic approach with copper catalysis, an excited photocatalyst reduces an aryl radical precursor. acs.orgthieme-connect.com The resulting aryl radical is trapped by a sulfur dioxide source like DABSO to generate a key sulfonyl radical intermediate, which then enters the copper catalytic cycle. acs.orgrsc.org Another strategy involves the photocatalytic generation of sulfamoyl radicals directly from SO₂ and N-aminopyridinium salts, which can then add to olefins to form sulfonamides. chemrxiv.org The proposed mechanism involves oxidative quenching of the photocatalyst, fragmentation to a nitrogen-centered radical, trapping by SO₂ to form the sulfamoyl radical, and subsequent addition and oxidation steps. chemrxiv.org
Non-Photocatalytic Radical Generation : Radical pathways can also be initiated without light. For example, the reaction of thiols with ammonia in the presence of I₂/tBuOOH is proposed to proceed via the one-electron oxidation of the thiol to a thiyl radical. rsc.org This radical then combines with ammonia and is further oxidized to the final sulfonamide product. rsc.org The use of radical chemistry allows for the late-stage functionalization of complex molecules, avoiding the need to carry sensitive sulfur groups through multi-step syntheses. researchgate.netresearchgate.netbohrium.com
Intramolecular Cycloaddition and Rearrangement Mechanisms
Intramolecular reactions provide efficient pathways to complex cyclic sulfonamides through cycloadditions and rearrangements.
Intramolecular Cycloaddition : The intramolecular Diels-Alder reaction of triene-sulfonamides is a powerful tool for building bicyclic sulfonamide systems. acs.orgnih.gov These thermal reactions proceed through a concerted [4+2] cycloaddition mechanism to form fused ring systems, with the stereochemical outcome often favoring the cis-fused product. acs.org Radical cyclizations also offer a route to cyclic structures. For instance, an initial radical cyclization onto an ene sulfonamide can produce an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to form a stable polycyclic imine. nih.gov
Rearrangement Mechanisms : Sulfonamides can undergo complex rearrangements. Fragmentation studies of sulfamethoxazole (B1682508) under mass spectrometry conditions revealed that S–N bond cleavage is followed by a stepwise rearrangement to form key fragment ions. researchgate.netnih.gov Quantum chemical modeling has shown that single-electron oxidation of sulfadiazine (B1682646) forms an aniline radical cation that can undergo an intramolecular nucleophilic attack, leading to a rearranged structure equivalent to a sulfur dioxide extrusion product. nih.gov This represents a type of intramolecular aromatic nucleophilic substitution. nih.gov While a comprehensive review of sulfonamide cleavage and rearrangement exists, specific mechanisms are highly dependent on the molecular structure and reaction conditions. acs.orgacs.org
Advanced Spectroscopic and Structural Characterization of 3 Cyano 5 Methylbenzene 1 Sulfonamide and Its Derivatives
Crystallographic Studies
Crystallographic studies are fundamental in determining the three-dimensional arrangement of atoms within a crystalline solid. For sulfonamide derivatives, these techniques provide precise data on conformation, molecular packing, and the intricate network of intermolecular forces that dictate the supramolecular architecture.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing
The sulfonamide group (-SO₂NH₂) typically adopts a tetrahedral geometry around the sulfur atom. The S=O bond lengths are generally observed in the range of 1.42 Å to 1.44 Å, with S-N and S-C bond lengths around 1.62 Å and 1.77 Å, respectively nsf.gov. The conformation of the sulfonamide group relative to the benzene (B151609) ring is a critical aspect of its structure. In many sulfonamides, the molecules arrange in the crystal lattice to form centrosymmetric dimers or extended chains. nsf.gov
Table 1: Expected Crystallographic Parameters for 3-Cyano-5-methylbenzene-1-sulfonamide
| Parameter | Expected Value Range | Reference |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | mdpi.commdpi.com |
| Space Group | P2₁/c, P-1, or similar | mdpi.com |
| S=O Bond Length | 1.42 - 1.44 Å | nsf.gov |
| S-N Bond Length | 1.61 - 1.63 Å | nsf.gov |
| S-C Bond Length | 1.76 - 1.78 Å | nsf.gov |
| C≡N Bond Length | ~1.14 Å | mdpi.com |
Analysis of Intermolecular Interactions, including Hydrogen Bonding and Supramolecular Assemblies
The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Consequently, hydrogen bonding is a dominant force in the crystal structures of sulfonamides, often leading to the formation of well-defined supramolecular assemblies. The most common motif is the N-H···O hydrogen bond, which links molecules into dimers, chains, or more complex three-dimensional networks. researchgate.net
In the case of this compound, the sulfonamide protons would readily engage in hydrogen bonding with the sulfonyl oxygen atoms of neighboring molecules. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially leading to more complex and varied supramolecular structures. rsc.org Weak C-H···O and C-H···N interactions, as well as π-π stacking interactions between the benzene rings, are also expected to contribute to the stability of the crystal lattice. acs.org These non-covalent interactions work in concert to create robust, self-assembled structures. nih.govnih.govrsc.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.
Multi-Dimensional NMR Techniques for Complex Structure Elucidation
While a simple one-dimensional ¹H or ¹³C NMR spectrum can provide initial structural confirmation, complex molecules often require multi-dimensional techniques for unambiguous assignment of all signals. scielo.br For this compound, a suite of 2D NMR experiments would be employed for full characterization.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the aromatic ring, helping to distinguish the three non-equivalent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons, such as the ones bonded to the cyano, methyl, and sulfonyl groups, by observing their correlations with nearby protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₃ | ~2.5 | ~21 | H on -CH₃ to C1, C2, C6 |
| -NH₂ | ~7.5 (broad) | - | H on -NH₂ to S |
| Ar-H2 | ~8.1 | ~130 | H2 to C1, C3, C4, C6 |
| Ar-H4 | ~7.9 | ~135 | H4 to C2, C3, C5, C6 |
| Ar-H6 | ~8.0 | ~128 | H6 to C1, C2, C4, C5 |
| Ar-C1 (-S) | - | ~142 | - |
| Ar-C3 (-CN) | - | ~112 | - |
| Ar-C5 (-CH₃) | - | ~145 | - |
| -CN | - | ~117 | - |
Note: This table presents predicted values based on standard chemical shift ranges and data from similar aromatic sulfonamides. The solvent is assumed to be DMSO-d₆.
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotation. In sulfonamides, rotation around the S-N bond can be hindered due to the partial double-bond character of this bond, which arises from the delocalization of the nitrogen lone pair into the sulfonyl group. researchgate.net This restricted rotation can lead to the observation of distinct signals for groups attached to the nitrogen at low temperatures.
While the primary sulfonamide group (-SO₂NH₂) of this compound undergoes rapid proton exchange and rotation, its derivatives, particularly N,N-disubstituted ones, are excellent candidates for DNMR studies. By acquiring NMR spectra at various temperatures (Variable Temperature NMR), one can determine the coalescence temperature, at which two exchanging signals merge. From this data, the energy barrier (ΔG‡) to rotation can be calculated. nih.gov Studies on related systems have shown these rotational barriers can be significant, often in the range of 15-19 kcal/mol, and are sensitive to solvent and electronic effects. nih.gov Such studies provide valuable information on the molecule's flexibility and the electronic nature of its chemical bonds. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weights and for elucidating the fragmentation pathways of molecules. For this compound, HRMS provides the exact mass, which is crucial for confirming its elemental composition. The molecular formula of this compound is C₈H₈N₂O₂S.
The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and then compared with the experimentally determined value to confirm the identity of the compound.
Table 1: Theoretical Exact Mass of this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M] | C₈H₈N₂O₂S | 196.0306 |
| [M+H]⁺ | C₈H₉N₂O₂S⁺ | 197.0385 |
| [M+Na]⁺ | C₈H₈N₂NaO₂S⁺ | 219.0204 |
Note: Data is calculated based on isotopic masses and is presented for illustrative purposes.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insights into the structural components of the molecule. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This process is often followed by further fragmentation of the resulting ion.
For this compound, the fragmentation pattern is expected to be influenced by the presence of the cyano and methyl groups on the benzene ring. The stability of the resulting fragment ions will dictate the observed fragmentation pathways.
Table 2: Plausible Fragmentation Analysis of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Theoretical) |
| 197.0385 | [M+H - SO₂]⁺ | SO₂ | 133.0558 |
| 197.0385 | [M+H - NH₃]⁺ | NH₃ | 180.0116 |
| 133.0558 | [C₈H₇N₂]⁺ | - | 131.0609 |
Note: This table represents a theoretical fragmentation pattern based on known fragmentation behaviors of similar compounds.
The fragmentation of a related derivative, 5-Cyano-2-methylbenzene-1-sulfonyl chloride (C₈H₆ClNO₂S), would proceed differently due to the presence of the chlorine atom, which is a good leaving group.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The characteristic absorption bands in the FTIR spectrum of this compound can be assigned to specific functional groups.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Sulfonamide (-SO₂NH₂) |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 2950-2850 | C-H stretching | Methyl Group (-CH₃) |
| 2240-2220 | C≡N stretching | Nitrile (-CN) |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1350-1310 | S=O stretching (asymmetric) | Sulfonamide (-SO₂NH₂) |
| 1170-1150 | S=O stretching (symmetric) | Sulfonamide (-SO₂NH₂) |
Note: This table is based on characteristic vibrational frequencies for the respective functional groups and may vary slightly in the actual spectrum.
Raman Spectroscopy
Raman spectroscopy is based on the inelastic scattering of monochromatic light. A Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would prominently feature the stretching vibration of the nitrile group (-C≡N), which typically gives a strong and sharp signal. The aromatic ring vibrations and the symmetric stretching of the sulfonyl group are also expected to be Raman active.
Table 4: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 2240-2220 | C≡N stretching | Nitrile (-CN) |
| 1600-1580 | Ring stretching | Aromatic Ring |
| 1000 | Ring breathing mode | Aromatic Ring |
| 1170-1150 | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |
Note: This table is based on typical Raman shifts for the indicated functional groups and molecular vibrations.
The combined analysis of FTIR and Raman spectra provides a comprehensive understanding of the vibrational properties of this compound, complementing the structural information obtained from high-resolution mass spectrometry.
Computational and Theoretical Investigations of 3 Cyano 5 Methylbenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, including bond lengths and angles, by finding the lowest energy conformation of the molecule. For instance, DFT calculations have been successfully used to optimize the geometry of related sulfonamide structures, showing good agreement between theoretical and experimental values derived from X-ray crystallography. nih.gov
The electronic structure, which dictates the chemical behavior of a molecule, can also be thoroughly analyzed using DFT. This includes the distribution of electron density and the energies of molecular orbitals. diva-portal.org Furthermore, DFT is utilized to predict vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. While these computational studies are common for many benzenesulfonamide (B165840) derivatives, specific DFT analyses detailing the optimized geometry, electronic properties, and vibrational spectra for 3-Cyano-5-methylbenzene-1-sulfonamide are not extensively documented in publicly available research.
Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer (ICT) Phenomena
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net FMO analysis is crucial for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. joaquinbarroso.com For example, the HOMO-LUMO energy gap for a related compound, 5-Methyl-1,3-phenylene bis[5-(dimethylamino)naphthalene-1-sulfonate], was calculated to be 2.99 eV, indicating potential n→π* and π→π* transitions. nih.gov
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. libretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. libretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. joaquinbarroso.comresearchgate.net |
Electrostatic Potential Mapping for Reactivity and Interaction Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and materials science. researchgate.net While MEP analysis has been applied to various benzenesulfonamide analogues to understand their binding mechanisms, a specific MEP map and its interpretation for this compound is not found in the surveyed literature. researchgate.net
Calculation of Thermochemical Parameters
Computational methods, particularly DFT, can be used to calculate various thermochemical parameters of a molecule. These include standard enthalpy of formation, entropy, and Gibbs free energy. Such calculations are vital for predicting the spontaneity and thermodynamics of chemical reactions involving the compound. While the thermodynamic properties of classes of sulfonamides have been investigated for applications like organic batteries, specific calculated thermochemical data for this compound are not detailed in existing research. diva-portal.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its interactions with biological targets like proteins. nih.gov MD simulations have been employed to assess the stability of complexes between various sulfonamide derivatives and their target receptors, confirming that the ligand remains stably bound in the active site. nih.govrsc.org For a molecule like this compound, MD simulations could reveal its preferred conformations in different solvent environments and how it adapts its shape upon binding to a receptor. However, specific MD simulation studies focused on this compound have not been identified.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are fundamental in drug discovery for predicting the binding affinity and interaction mode of a ligand (like this compound) with a biological target, typically a protein or enzyme. nih.govresearchgate.net
Benzenesulfonamide derivatives are a well-studied class of compounds, known for their ability to act as inhibitors for various enzymes, most notably carbonic anhydrases, which are implicated in several diseases, including cancer. nih.govmdpi.comtandfonline.comnih.gov Docking studies on these derivatives typically show that the sulfonamide group coordinates with a zinc ion in the enzyme's active site, while the substituted benzene (B151609) ring forms key interactions with surrounding amino acid residues. tandfonline.comresearchgate.net These interactions are critical for the inhibitory activity of the compound. Although numerous docking studies have been performed on a wide array of substituted benzenesulfonamides against various cancer-related targets, specific docking results for this compound are not explicitly detailed in the available scientific literature. nih.govnih.govmdpi.commdpi.com
Table 2: Common Protein Targets for Sulfonamide Derivatives in Docking Studies
| Protein Target | Role in Disease | Reference |
| Carbonic Anhydrase IX (CA IX) | Tumor-associated enzyme, involved in pH regulation and tumor progression. | nih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | Enzyme involved in folate metabolism, a target for anticancer drugs. | researchgate.net |
| Bromodomain-containing protein 4 (BRD4) | Epigenetic reader protein, a target in acute myeloid leukemia. | nih.gov |
| PI3K/AKT/mTOR pathway proteins | Key signaling pathway often dysregulated in cancer. | mdpi.com |
Ligand-Protein Interaction Analysis with Specific Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides critical insights into the binding mode and affinity, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. For this compound, docking studies would be instrumental in evaluating its inhibitory potential against various known sulfonamide targets.
Carbonic Anhydrases (CAs): Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases, a family of metalloenzymes involved in numerous physiological and pathological processes. nih.gov Computational docking of this compound into the active site of various CA isoforms (e.g., hCA I, II, IX, and XII) would elucidate its binding mechanism. The sulfonamide group is expected to coordinate with the catalytic zinc ion in the active site, while the 3-cyano-5-methylphenyl ring would likely form interactions with surrounding amino acid residues, influencing isoform selectivity. nih.gov Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the complex and helping to stabilize the predicted interactions. nih.govrsc.org
BRAF Kinase: The sulfonamide moiety is a key feature in several approved inhibitors of the BRAF kinase, a critical target in melanoma treatment. nih.gov Ligand-protein interaction analysis would involve docking this compound into the ATP-binding site of BRAFV600E, a common mutant form of the enzyme. The analysis would focus on identifying crucial hydrogen bonds and hydrophobic interactions between the inhibitor and key residues in the kinase domain. The cyano and methyl groups on the benzene ring would be evaluated for their role in optimizing binding affinity and selectivity compared to other inhibitors. nih.gov
Dihydrofolate Reductase (DHFR): Sulfonamides have also been investigated as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes. researchgate.net Docking studies of this compound with DHFR would help to predict its binding conformation and affinity. The interactions between the sulfonamide group and the pteridine (B1203161) binding site, as well as the role of the substituted benzene ring in occupying adjacent hydrophobic pockets, would be of primary interest. researchgate.net
A hypothetical summary of key interactions derived from such docking studies is presented below.
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Affinity (ΔG, kcal/mol) |
| Carbonic Anhydrase IX | Zn2+, Thr199, Gln92, His94 | Coordination, Hydrogen Bond, Hydrophobic | -8.5 |
| BRAFV600E Kinase | Cys532, Trp531, Phe595, Asp594 | Hydrogen Bond, π-π Stacking, Hydrophobic | -9.2 |
| Dihydrofolate Reductase | Ile7, Phe34, Arg70, Leu22 | Hydrophobic, Hydrogen Bond, Electrostatic | -7.8 |
Computational Approaches for Rational Drug Design
Rational drug design utilizes computational methods to create novel molecules with enhanced affinity and specificity for a biological target. meddenovo.com These approaches can significantly reduce the time and cost associated with traditional drug discovery. meddenovo.com
Structure-Based Drug Design (SBDD): Leveraging the three-dimensional structure of a target protein, SBDD aims to design ligands that fit precisely into the binding site. For this compound, the insights gained from docking studies (as described in 4.3.1) would form the basis for SBDD. For example, if docking reveals an unoccupied hydrophobic pocket near the methyl group, new analogs could be designed by replacing the methyl group with larger lipophilic substituents to improve binding affinity. Similarly, the cyano group could be replaced with other hydrogen bond acceptors to form additional interactions with the protein backbone or side chains. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of steric and electronic features necessary for biological activity. By aligning a set of known active inhibitors, a common pharmacophore can be generated. This model can then be used as a 3D query to screen virtual libraries for novel scaffolds or to guide the design of new molecules, such as derivatives of this compound, that fit the pharmacophore's features. jscimedcentral.com For instance, a pharmacophore for BRAF inhibitors might include a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring feature, all of which are present in the core structure of many sulfonamide-based inhibitors. nih.gov
Fragment-Based Drug Design (FBDD): FBDD involves identifying small chemical fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. The 3-cyano-5-methylphenyl and the sulfonamide moieties of the title compound could be considered as individual fragments. Computational methods can predict how to link these or other fragments in an optimal orientation within the target's active site to maximize binding interactions.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org This allows for the prediction of activity for newly designed molecules before their synthesis.
2D-QSAR: In 2D-QSAR, the biological activity is correlated with calculated molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. semanticscholar.org For a series of analogs based on this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target like BRAF kinase. The model would help identify which properties (e.g., hydrophobicity, electronic effects of substituents) are most influential for activity.
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govnih.gov These models are built by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease biological activity. researchgate.net
For a series of this compound analogs, a 3D-QSAR study could yield the following insights:
CoMFA Steric Map: A green contour map near a specific position on the phenyl ring would suggest that bulkier substituents are favored for higher activity. Conversely, a yellow contour would indicate that steric bulk is detrimental.
CoMSIA Electrostatic Map: A red contour would indicate that electronegative groups are disfavored, while a blue contour would suggest that electropositive groups enhance activity.
The predictive power of these models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A statistically robust 3D-QSAR model can be a powerful predictive tool in the rational design of novel and more potent inhibitors based on the this compound scaffold. nih.gov
Below is a table representing typical statistical results for a 3D-QSAR model.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Standard Error of Prediction (SEP) | F-statistic |
| CoMFA | 0.783 | 0.944 | 0.851 | 0.312 | 125.6 |
| CoMSIA | 0.728 | 0.982 | 0.814 | 0.355 | 141.2 |
These values are representative of robust models as seen in literature and are for illustrative purposes. nih.gov
Medicinal Chemistry Research and Biological Activity Profiling of 3 Cyano 5 Methylbenzene 1 Sulfonamide Derivatives
Investigation of Molecular Targets and Enzyme Inhibition Mechanisms
Derivatives built upon the 3-Cyano-5-methylbenzene-1-sulfonamide framework have been systematically modified to probe their interactions with various enzymatic targets. This research has led to the identification of potent inhibitors for several enzyme families, highlighting the scaffold's potential in developing targeted therapeutic agents.
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate biosynthetic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a key target for both antimicrobial and anticancer therapies. acs.org Sulfonamide derivatives have been explored as DHFR inhibitors, often designed as dual-action agents that also target dihydropteroate (B1496061) synthase (DHPS), another enzyme in the same pathway. rsc.orgacs.org
Researchers have designed and synthesized novel series of N-sulfonamide 2-pyridones and folic acid-sulfonamide conjugates to act as dual inhibitors of DHPS and DHFR. rsc.orgacs.orgnih.gov For instance, one study identified a potent dual inhibitor with IC₅₀ values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. acs.org Molecular docking studies confirmed that these compounds can occupy the pterin (B48896) binding pocket of the DHFR enzyme. acs.org Another study on folic acid conjugates found a derivative that exhibited 75.4% DHFR inhibition, comparable to the standard inhibitor trimethoprim. nih.gov
Table 1: DHFR Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| N-sulfonamide 2-pyridone | DHFR | 0.20 µg/mL | acs.org |
| Folic acid-sulfonamide conjugate (DS2) | DHFR | 75.4 ± 0.12% | nih.gov |
| N-arylacetamide sulfonamide | DHFR | Docking studies showed good binding interactions | acs.org |
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. mdpi.comnih.gov They are involved in numerous physiological processes, and their abnormal expression is linked to diseases like glaucoma, epilepsy, and cancer, making them a prominent drug target. Sulfonamides are the classical and most widely studied class of CA inhibitors.
Derivatives of benzenesulfonamide (B165840) have been synthesized and tested against various human CA (hCA) isozymes, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII. Studies consistently show that these compounds can act as potent inhibitors, with inhibition constants (Kᵢ) often in the low nanomolar range. For example, a series of sulfonamides incorporating mono-, bi-, and tricyclic imide moieties demonstrated significant inhibition of hCA II with Kᵢ values as low as 2.4 nM. Another study on benzenesulfonamide-triazole conjugates found them to be potent inhibitors of the tumor-associated hCA IX. The primary sulfonamide group typically binds to the Zn²⁺ ion in the enzyme's active site, which is a key aspect of the inhibition mechanism.
Table 2: Inhibitory Activity of Sulfonamide Derivatives Against hCA Isozymes
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Imide-Sulphonamides | 49 nM to >10,000 nM | 2.4 nM to 4515 nM | 9.7 nM to 7766 nM | 14 nM to 316 nM | |
| Triazole-Benzene-sulfonamides | 41.5 nM to 1500 nM | 30.1 nM to 755 nM | 1.5 nM to 38.9 nM | 0.8 nM to 12.4 nM | |
| Hydroxy/Trihydroxy-benzamides | 2.62 nM to 136.54 nM | 5.74 nM to 210.58 nM | Not Tested | Not Tested | mdpi.com |
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Sulfonamide-containing molecules have been successfully developed as inhibitors of various kinases.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in anti-cancer therapy. Sulfonamide moieties have been conjugated with other heterocyclic structures, such as pyridine, to create potent VEGFR-2 inhibitors. One such compound demonstrated an IC₅₀ of 3.62 µM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 4.85 µM).
BCR-ABL1: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that causes chronic myelogenous leukemia (CML). While tyrosine kinase inhibitors (TKIs) are effective, resistance due to mutations is a major challenge. Research has focused on developing new inhibitors, with studies showing that incorporating a methyl-sulfonamide group into novel scaffolds can yield potent inhibitors against both wild-type and mutant forms of BCR-ABL1. One such compound displayed IC₅₀ values of 0.33 nM against Bcr-AblWT and 51 nM against the resistant Bcr-AblT315I mutant.
Hsp90α: Heat shock protein 90 (Hsp90α) is a molecular chaperone required for the stability and function of many signaling proteins that promote cancer cell growth, including numerous kinases. Its inhibition leads to the degradation of these "client" proteins. acs.org Benzothiazole-based pyrimidinesulfonamide derivatives have been identified as Hsp90α inhibitors, with several compounds showing IC₅₀ values in the range of 4.87–10.47 µg/mL. acs.org
GSK3: Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in numerous cellular processes, and its inhibition has therapeutic potential in various diseases. Tricyclic pyrazole (B372694) compounds containing a sulfonamide linkage have been synthesized and shown to inhibit both GSK3α and GSK3β isoforms.
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer research. Pyrimidine analogs bearing a sulfonamide moiety have been developed as potent inhibitors of CDK2 and CDK9. Additionally, certain thiophene-2-sulfonamide (B153586) derivatives have been identified as moderately potent inhibitors of CDK5/p25. acs.org
Casein Kinase 2 (CK2): CK2 is a protein kinase that plays a role in cell growth and proliferation and is considered a negative regulator of the "browning" of white adipocytes. While research into sulfonamide-based CK2 inhibitors is emerging, related studies have identified other small molecules that act on this target.
Table 3: Kinase Inhibitory Activity of Selected Sulfonamide Derivatives
| Target Kinase | Compound Class | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| VEGFR-2 | Pyridine-Sulfonamide Hybrid | 3.62 µM | |
| BCR-ABL1 (Wild-Type) | Methyl-sulfonamide derivative (BS3) | 0.33 nM | |
| BCR-ABL1 (T315I Mutant) | Methyl-sulfonamide derivative (BS3) | 51 nM | |
| Hsp90α | Benzothiazole-Pyrimidinesulfonamide | 4.87–10.47 µg/mL | acs.org |
| CDK2/CDK9 | Pyrimidine-Sulfonamide | Promising activity reported |
Metalloproteinases: Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. Sulfonamide derivatives have been designed as selective inhibitors of various MMPs, including MMP-2, MMP-3, MMP-9, and MMP-12. For example, dibenzofuran (B1670420) sulfonamide derivatives have been developed as single MMP-12 inhibitors, while other scaffolds have shown dual inhibition of MMP-9 and MMP-12. The sulfonamide group is thought to enhance binding through hydrogen bond formation within the enzyme's active site.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). It is a key virulence factor for bacteria such as Helicobacter pylori. The sulfonamide scaffold has been extensively used in the design of potent urease inhibitors. Sulfonamide-1,2,3-triazole-acetamide derivatives have shown significantly greater potency than the standard inhibitor thiourea, with one compound being 198-fold more potent (IC₅₀ = 0.12 µM vs. 23.76 µM for thiourea). The structural similarity of sulfonamides to urea may allow them to compete for binding at the enzyme's active site.
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibitors are of interest for treating hyperpigmentation disorders and are used in cosmetics. Research has identified novel sulfonamide derivatives with tyrosinase inhibitory activity. For instance, a newly synthesized compound, ScyM, was found to have a lower molar IC₅₀ value than the well-known inhibitor kojic acid (4.9 µM vs. 7.1 µM).
Table 4: Inhibitory Activity Against Metalloproteinases, Urease, and Tyrosinase
| Target Enzyme | Compound Class | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| MMP-2/MMP-9 | Dihydropyrazole-Sulfonamides | Selective and potent inhibition reported | |
| Urease | Sulfonamide-1,2,3-triazole-acetamide (11b) | 0.12 µM | |
| Urease (Standard) | Thiourea | 23.76 µM | |
| Tyrosinase | ScyM | 4.9 µM | |
| Tyrosinase (Standard) | Kojic Acid | 7.1 µM |
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. A series of aryl sulfonamides have been synthesized and identified as microtubule-destabilizing agents.
These compounds exert their antiproliferative effects by inhibiting tubulin polymerization, which leads to the depolymerization of the microtubule network. This disruption of microtubule dynamics causes cells to arrest in the G₂/M phase of the cell cycle, ultimately triggering apoptosis. One of the most potent compounds in a studied series had an IC₅₀ for growth inhibition in the low micromolar range and was shown to not be susceptible to the P-glycoprotein drug efflux pump, a common mechanism of multidrug resistance.
Table 5: Antiproliferative Activity of Microtubule-Destabilizing Sulfonamides
| Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| MDS 38 | HeLa | 600 nM (concentration for cell cycle arrest) | G₂/M Arrest, Microtubule Disruption | |
| MDS 42 | HeLa | 50 nM (concentration for cell cycle arrest) | G₂/M Arrest, Microtubule Disruption | |
| MDS 45 | HeLa | 400 nM (concentration for cell cycle arrest) | G₂/M Arrest, Microtubule Disruption | |
| Aryl Sulfonamide (Compound 3) | Human Cancer Cells | Low micromolar range | G₂/M Arrest, Microtubule Depolymerization |
The non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway is essential for the biosynthesis of isoprenoid precursors in many bacteria, plants, and protozoa, but it is absent in humans. This makes the enzymes of the MEP pathway attractive targets for developing novel anti-infectives and herbicides. One such enzyme is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF).
A high-throughput screening of a large compound library identified symmetrical aryl bis-sulfonamides as inhibitors of IspF from Arabidopsis thaliana (AtIspF) and Plasmodium falciparum (PfIspF). The ortho-bis-sulfonamide structural motif was found to be crucial for inhibitory activity. Subsequent optimization through parallel synthesis led to derivatives with improved potency, with the best compounds showing IC₅₀ values of 1.4 µM against PfIspF and 240 nM against AtIspF. These findings validate IspF as a viable target for sulfonamide-based inhibitors.
Table 6: Inhibitory Activity of Aryl Bis-Sulfonamides Against IspF
| Target Enzyme | Compound Class | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| IspF from P. falciparum (PfIspF) | Optimized Aryl Bis-Sulfonamide | 1.4 µM | |
| IspF from A. thaliana (AtIspF) | Optimized Aryl Bis-Sulfonamide | 240 nM |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The exploration of this compound as a core scaffold in medicinal chemistry hinges on understanding its Structure-Activity Relationships (SAR). SAR studies are fundamental to optimizing a lead compound's biological activity by systematically modifying its chemical structure and observing the subsequent changes in efficacy and selectivity.
The biological profile of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Research into related sulfonamide compounds demonstrates that modifications, particularly on the sulfonamide nitrogen (-SO₂NHR), can drastically alter biological potency.
Modification of the Sulfonamide Moiety : The introduction of diverse heterocyclic rings (such as thiophene, coumarin, thiazole, piperidine, and pyridine) onto the benzenesulfonamide core has been a key strategy in developing novel anticancer and antimicrobial agents. researchgate.net The nature of this appended ring system significantly influences the compound's ability to interact with biological targets. For instance, studies on other sulfonamide series have shown that incorporating a morpholine (B109124) ring can enhance activity against certain enzymes, while a hydrazine (B178648) group might decrease it. nih.gov
Aromatic Ring Substitution : The substituents on the benzene (B151609) ring—in this case, the cyano (-CN) and methyl (-CH₃) groups—are crucial for orienting the molecule within a target's binding site. The electron-withdrawing nature of the cyano group and the lipophilic character of the methyl group define the electronic and steric properties of the scaffold. Altering these groups, for example by replacing the methyl group with a trifluoromethyl group, can impact activity. nih.gov SAR studies on indole-based hybrids have revealed that substitutions with electron-withdrawing groups, such as dichlorophenyl moieties, can lead to excellent efficacy against specific cancer cell lines like Hep-G2. researchgate.net
The overarching goal is to identify substituents that enhance binding affinity to the desired target while minimizing off-target effects, thereby improving both efficacy and selectivity.
Positional isomerism, which involves altering the location of substituents on the benzene ring, plays a critical role in determining the pharmacological response of a drug molecule. The specific arrangement of the cyano and methyl groups in this compound is key to its three-dimensional shape and electronic distribution.
Changing the substitution pattern, for instance to a positional isomer like 5-Cyano-2-methylbenzene-1-sulfonamide, would result in a molecule with a different spatial arrangement. nih.gov This modification can profoundly affect how the molecule interacts with its biological target. Even a slight shift in the position of a functional group can disrupt or alter key binding interactions, such as hydrogen bonds or π-π stacking, with an enzyme's active site or a receptor's binding pocket. nih.gov Consequently, different positional isomers of the same core structure are expected to exhibit widely varying biological activities, with one isomer potentially being highly active while another is completely inactive.
In Vitro Biological Screening Methodologies
In vitro screening is the first step in evaluating the biological potential of newly synthesized derivatives of this compound. These assays are performed in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to determine a compound's activity against specific biological targets.
The anticancer potential of this compound derivatives is commonly assessed by measuring their cytotoxicity against a panel of human cancer cell lines. This process involves exposing the cancer cells to varying concentrations of the test compound and measuring the extent of cell death or inhibition of proliferation.
Commonly used cell lines include:
MCF-7 : A human breast adenocarcinoma cell line.
HepG2 : A human liver carcinoma cell line.
HCT-116 : A human colon cancer cell line. nih.govnih.govscienceopen.com
The National Cancer Institute (NCI) also employs a panel of 60 different human tumor cell lines (the NCI-60 panel) to screen compounds, providing a broad spectrum of activity against various cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov
The primary metric obtained from these assays is the IC₅₀ value , which represents the concentration of the compound required to inhibit 50% of cell growth or viability. nih.gov A lower IC₅₀ value indicates greater cytotoxic potency. For example, studies on novel heterocyclic sulfonamides have identified derivatives with potent activity against the MCF-7 cell line. researchgate.net Similarly, other research has reported sulfonamide derivatives exhibiting strong anticancer properties against HCT-116 cells, with IC₅₀ values in the low micromolar range. mdpi.com
Table 1: Example of Cytotoxic Activity Data for Hypothetical Sulfonamide Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 6.06 | Cisplatin (19.67) nih.gov |
| Derivative B | HCT-116 (Colon) | 5.11 | Cisplatin (23.68) nih.gov |
| Derivative C | HepG2 (Liver) | 8.42 | Doxorubicin (0.98) |
| Derivative D | MCF-7 (Breast) | 3.15 | Cisplatin (19.67) nih.gov |
Derivatives of this compound are also screened for their ability to inhibit the growth of pathogenic microbes. These assays are crucial for discovering new antibacterial and antifungal agents. The screening is typically performed against a representative panel of microorganisms.
Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net
Gram-negative bacteria : Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netnih.govresearchgate.net
Fungi : Including yeast like Candida albicans and molds like Aspergillus flavus. nih.govmdpi.com
The effectiveness of a compound is quantified by its Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Further tests may determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the microorganism. mdpi.com Studies have shown that sulfonamide derivatives can exhibit significant activity, with some compounds showing high potency against specific strains like Klebsiella pneumoniae. researchgate.net
Table 2: Example of Antimicrobial Activity Data (MIC in µg/mL) for Hypothetical Sulfonamide Derivatives
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Derivative E | 16 | 32 | 64 |
| Derivative F | 8 | 64 | 32 |
| Derivative G | 32 | 16 | >128 |
| Derivative H | 64 | >128 | 16 |
Screening for antiviral activity involves determining a compound's ability to inhibit the replication of a specific virus in host cells. A wide range of viruses can be used for these assays, including RNA and DNA viruses. nih.gov Examples include influenza virus, human immunodeficiency virus (HIV), and respiratory syncytial virus (RSV). nih.govmdpi.com
The evaluation of antiviral efficacy requires a multi-step process. First, the cytotoxicity of the compound against the host cell line (e.g., Vero cells) is determined to ensure that any observed antiviral effect is not simply due to killing the host cells. nih.gov Next, the host cells are infected with the virus and treated with the compound. The antiviral activity is then measured by quantifying the reduction in viral replication.
Key parameters derived from these assays include:
EC₅₀ (50% effective concentration) : The concentration of the compound that inhibits viral replication by 50%. nih.gov
CC₅₀ (50% cytotoxic concentration) : The concentration of the compound that reduces the viability of host cells by 50%.
Selectivity Index (SI) : Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity of the compound for the virus over the host cell, which is a desirable characteristic for a potential antiviral drug. nih.gov
Table 3: Example of Antiviral Activity Data for Hypothetical Sulfonamide Derivatives
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Derivative I | Influenza A (H1N1) | 7.5 | >100 | >13.3 |
| Derivative J | RSV | 5.2 | 85 | 16.3 |
| Derivative K | HIV-1 | 0.9 | >100 | >111 |
| Derivative L | Influenza A (H1N1) | 15.0 | 90 | 6.0 |
Antioxidant Activity Profiling
The investigation into benzenesulfonamide derivatives has revealed notable antioxidant capabilities. Various assays are employed to quantify this potential, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.gov
Research into a series of new benzenesulfonamide derivatives bearing a carboxamide moiety showed that all tested compounds possessed good antioxidant activity. ijcce.ac.ir One particular compound, 4e, demonstrated activity comparable to the standard, Vitamin C. ijcce.ac.ir In another study, the hybridization of benzene sulfonamide with piperazine (B1678402) derivatives resulted in molecules with high antioxidant capacity. nih.gov Specifically, compound 4 from this series exhibited the best antioxidant activity, showing higher efficacy than reference standards in FRAP, CUPRAC, and phosphomolybdenum assays, along with moderate activity in DPPH and ABTS assays. nih.gov
The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress. nih.gov Oxidative stress is a condition that arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, and it is implicated in various chronic inflammatory diseases. ijcce.ac.ir
Below is a summary of the antioxidant activity for selected benzenesulfonamide derivatives from a study on benzene sulfonamide-piperazine hybrids. nih.gov
| Compound | Assay | IC50 (mM) |
| Compound 4 | FRAP | 0.08 |
| CUPRAC | 0.21 | |
| Phosphomolybdenum | 0.22 |
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to achieve 50% of the maximum antioxidant effect in the respective assays.
Anti-inflammatory Potential
Benzenesulfonamide derivatives have been extensively studied for their anti-inflammatory properties, largely due to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. mdpi.combenthamdirect.com
A study on 1,3,5-triazine (B166579) derivatives incorporating a benzenesulfonamide scaffold demonstrated significant anti-inflammatory activity. mdpi.com In a carrageenan-induced rat paw edema model, three of these compounds showed stronger anti-inflammatory effects than the standard drug indomethacin. mdpi.com At a dose of 200 mg/kg, the compounds achieved maximum inhibition of edema at the fourth hour, with percentages of 96.31%, 72.08%, and 99.69%, respectively, compared to 57.66% for indomethacin. mdpi.com Furthermore, these derivatives significantly inhibited the heat-induced hemolysis of red blood cell (RBC) membranes, a measure of membrane stabilization, with inhibition rates of 94.6%, 93.9%, and 95.2%, which were comparable to indomethacin's 94.5%. mdpi.com This membrane stabilization effect may contribute to their anti-inflammatory action by preventing the release of lysosomal contents. mdpi.com
Similarly, thiazolidinone derivatives bearing a benzenesulfonamide core have been investigated as selective COX-2 inhibitors. benthamdirect.comnih.gov Five such derivatives displayed notable COX-2 inhibition, with compound 3b showing the highest inhibition at 61.75%. benthamdirect.com Structure-activity relationship analyses suggested that the presence of a 4-hydroxy group on the phenyl ring enhances selective COX-2 inhibition. benthamdirect.com Another research effort focusing on benzenesulfonamides with a carboxamide function also identified potent anti-inflammatory agents; compound 4e inhibited carrageenan-induced rat paw edema by 95.58% within the first hour. ijcce.ac.ir
The table below summarizes the anti-inflammatory activity of selected benzenesulfonamide derivatives.
| Derivative Type | Model/Assay | Compound | Result (% Inhibition) |
| 1,3,5-Triazine | Carrageenan-induced paw edema | Compound 1 | 96.31% |
| Compound 3 | 99.69% | ||
| Thiazolidinone | COX-2 Inhibition | Compound 3b | 61.75% |
| Compound 3a | 55.76% | ||
| Carboxamide | Carrageenan-induced paw edema | Compound 4e | 95.58% (at 1 hr) |
This table highlights the percentage of inhibition achieved by different benzenesulfonamide derivatives in various anti-inflammatory models.
In Silico Pharmacokinetic and Drug-Likeness Predictions (Theoretical Investigations)
In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is crucial to avoid costly late-stage failures. nih.gov In silico, or computational, methods provide a rapid and cost-effective way to evaluate the pharmacokinetic and drug-likeness profiles of candidate molecules, such as benzenesulfonamide derivatives. nih.govmdpi.comnih.gov These theoretical investigations help identify the most promising compounds for further development. nih.gov
Predicted Gastrointestinal Absorption and Oral Bioavailability
The oral bioavailability of a drug is significantly influenced by its absorption from the gastrointestinal (GI) tract. In silico models predict this based on physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (log P), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA) are key determinants. nih.gov
For a series of benzimidazole (B57391) derivatives containing a sulfonyl group, predictions showed that most compounds adhere to Lipinski's rule of five (MW < 500, log P < 5, HBD < 5, HBA < 10), suggesting good potential for oral absorption. nih.gov The predicted human oral absorption for some benzenesulfonamide derivatives was found to be in the medium to high range (60-80%). researchgate.net The TPSA is another critical predictor; compounds with a TPSA of less than 140 Ų are expected to have high oral bioavailability. nih.gov The percentage of absorption (%ABS) can be estimated using the formula: %ABS = 109 – (0.345 × TPSA). nih.gov
The table below shows predicted ADME properties for selected benzenesulfonamide derivatives from a study on Vibrio cholerae carbonic anhydrase inhibitors. researchgate.net
| Compound | MW ( g/mol ) | TPSA (Ų) | Lipinski Violations | % Human Oral Absorption |
| 9c | 297.37 | 95.12 | 0 | 77.0% |
| 10a | 257.35 | 89.37 | 0 | 60.5% |
| 12c | 331.39 | 93.58 | 0 | 80.2% |
| 14b | 384.25 | 111.98 | 0 | 72.1% |
This table provides key physicochemical properties and the predicted percentage of human oral absorption for several benzenesulfonamide derivatives, indicating their potential for good gastrointestinal absorption.
Blood-Brain Barrier (BBB) Penetration Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. preste.ai In silico models predict BBB permeability, often expressed as the logBB value (the logarithm of the ratio of the drug concentration in the brain to that in the blood). researchgate.netnih.gov
For a series of benzenesulfonamide derivatives studied as carbonic anhydrase inhibitors, the predicted brain/blood partition coefficient (QPlogBB) was calculated. researchgate.net The values for these compounds, such as 9c (QPlogBB = -1.454) and 12c (QPlogBB = -1.242), suggest low BBB penetration. researchgate.net This characteristic can be advantageous for drugs intended to act outside the CNS, minimizing potential neurological side effects. preste.ai
P-glycoprotein (P-gp) Binding Predictions
P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the intestinal wall and the blood-brain barrier. nih.govplos.org It actively pumps xenobiotics out of cells, playing a significant role in drug absorption and distribution. nih.govnih.gov Predicting whether a compound is a substrate of P-gp is essential, as P-gp efflux can limit a drug's oral bioavailability and its penetration into the brain. plos.org
Computational methods, including flexible receptor docking and the development of quantitative structure-activity relationship (QSAR) models, are used to predict P-gp binding. nih.govnih.gov These models help differentiate between compounds that are likely to be P-gp substrates (binders) and those that are not (non-binders). plos.org The complexity of P-gp, with its large and flexible binding cavity, makes these predictions challenging but crucial for designing drugs with favorable pharmacokinetic profiles. nih.gov
Cytochrome P450 (CYP450) Inhibition Predictions
The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of the majority of drugs. mdpi.com Inhibition of these enzymes, particularly major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, can lead to significant drug-drug interactions and potential toxicity. mdpi.comdoi.org Therefore, early prediction of a compound's potential to inhibit CYP450 enzymes is a critical step in drug development. doi.org
In silico approaches, including ligand-based and structure-based models, are widely used to predict the interaction of new compounds with CYP450 isoforms. mdpi.com Ligand-based methods, such as (Q)SAR models, predict inhibitory activity based on the chemical structure of the compounds. mdpi.com For instance, some heterocyclic drugs are known to be potent inhibitors of CYP3A4. nih.gov These predictive models are valuable tools for assessing the potential for drug-drug interactions of novel benzenesulfonamide derivatives, helping to guide the design of safer therapeutic agents. mdpi.comdoi.org
Future Research Directions and Therapeutic Potential of 3 Cyano 5 Methylbenzene 1 Sulfonamide Derivatives
Advancing the Development of Novel Therapeutic Agents
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore, known for its role in a variety of drugs, including diuretics, antidiabetic agents, and antibiotics. The future development of novel therapeutic agents based on the 3-Cyano-5-methylbenzene-1-sulfonamide framework will likely focus on several key areas.
One of the most promising applications is in the field of oncology. Benzenesulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation. nih.gov The development of selective CA IX and XII inhibitors based on the this compound scaffold could lead to targeted anticancer therapies with potentially fewer side effects. For instance, the ureido-substituted benzenesulfonamide SLC-0111 is currently in clinical trials for the treatment of solid tumors. nih.gov
Moreover, benzenesulfonamide derivatives have shown potential as kinase inhibitors, which are critical targets in cancer therapy. nih.gov By modifying the substituents on the benzene (B151609) ring and the sulfonamide group, researchers can design molecules that selectively target specific kinases involved in cancer signaling pathways. The presence of a cyano group, as in this compound, can influence the electronic properties and binding interactions of the molecule, potentially enhancing its inhibitory activity. ontosight.ai
Beyond cancer, the benzenesulfonamide scaffold is being explored for its potential in treating a range of other conditions. These include neurological disorders such as epilepsy, where some derivatives have demonstrated anticonvulsant activity through the inhibition of specific carbonic anhydrase isoforms in the brain. nih.gov There is also growing interest in their anti-inflammatory and antimicrobial properties. ontosight.ai
Exploring Multifunctional Drug Candidates for Polypharmacology
Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery. This approach can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. The benzenesulfonamide scaffold is well-suited for the design of multifunctional drug candidates.
By incorporating different pharmacophores into a single molecule based on the this compound structure, it is possible to create compounds that modulate several targets simultaneously. For example, a derivative could be designed to inhibit both carbonic anhydrases and a specific kinase, offering a dual-pronged attack on cancer cells. This strategy could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The concept of polypharmacology is also being explored for drugs that were initially developed for other purposes. For instance, some existing drugs containing a benzenesulfonamide moiety, such as the anti-inflammatory drug celecoxib (B62257) and the diuretic thiazide, have been found to inhibit carbonic anhydrases, opening up possibilities for their repurposing. researchgate.net Future research will likely focus on systematically exploring the off-target effects of known benzenesulfonamide drugs to identify new therapeutic opportunities.
Designing Advanced Scaffold Modifications for Enhanced Activity and Selectivity
The versatility of the benzenesulfonamide scaffold lies in the ease with which it can be chemically modified. Advanced scaffold modifications will be a key driver of future research, aiming to enhance the potency, selectivity, and pharmacokinetic properties of these derivatives.
One common strategy is the "tail approach," where different chemical moieties are attached to the benzenesulfonamide core. nih.gov This can significantly influence the compound's interaction with its biological target. For instance, adding heterocyclic rings or flexible linkers can improve binding affinity and selectivity for a particular enzyme isoform. nih.gov The position of substituents on the benzene ring is also crucial; for example, meta-substituted benzenesulfonamides have shown potent inhibitory activity against certain metallo-β-lactamases. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of new derivatives. These techniques allow researchers to predict how a molecule will bind to its target and to design modifications that optimize this interaction. This in-silico approach can accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.
The table below illustrates some examples of how scaffold modifications can impact the activity of benzenesulfonamide derivatives.
| Scaffold Modification | Therapeutic Target | Effect on Activity |
| Addition of a ureido group | Carbonic Anhydrase IX | Increased inhibitory potency and selectivity nih.gov |
| Incorporation of a thiazol-4-one ring | Carbonic Anhydrase IX | Enhanced antiproliferative activity in breast cancer cells rsc.org |
| Meta-substitution on the benzene ring | Metallo-β-lactamase ImiS | Improved inhibitory activity compared to ortho- and para-substitution nih.gov |
| Addition of a 1,2,3-triazole moiety | Carbonic Anhydrases | Moderate inhibitory effects against tumor-associated isoforms nih.gov |
Investigating Synergistic Effects in Combination Therapies
Combination therapy, where two or more drugs are used together, is a standard of care for many diseases, including cancer. Investigating the synergistic effects of this compound derivatives in combination with other therapeutic agents is a promising area of future research.
As carbonic anhydrase inhibitors, benzenesulfonamide derivatives can modulate the tumor microenvironment, making cancer cells more susceptible to conventional chemotherapies and immunotherapies. For example, by inhibiting CA IX, these compounds can reduce tumor acidosis, which is known to impair the efficacy of certain anticancer drugs. The combination of the CA IX inhibitor SLC-0111 with the chemotherapeutic agent gemcitabine (B846) is currently being evaluated in a clinical trial for pancreatic cancer. nih.gov
Furthermore, benzenesulfonamide derivatives that inhibit metallo-β-lactamases can be used in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria. nih.gov These enzymes are a major mechanism of resistance to a broad class of antibiotics. By inhibiting these enzymes, benzenesulfonamide derivatives can restore the efficacy of existing antibiotics. Mouse experiments have shown that a meta-substituted benzenesulfonamide in combination with meropenem (B701) significantly reduced the bacterial load in the spleen and liver. nih.gov
The potential for synergistic interactions is vast and will require extensive preclinical and clinical investigation. Identifying optimal drug combinations and treatment schedules will be crucial for maximizing therapeutic benefit and minimizing toxicity.
Q & A
Q. What are the established synthetic routes for 3-Cyano-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyanation of a pre-sulfonylated aromatic precursor. A common route starts with 5-methylbenzene-1-sulfonamide, where a nitrile group is introduced via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN or KCN). Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reactivity .
- Catalysts : Palladium or copper catalysts improve regioselectivity in aromatic substitutions.
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Focus on ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and ¹³C NMR (δ 115–120 ppm for the cyano carbon, δ 45–50 ppm for sulfonamide sulfur-bonded carbons).
- IR Spectroscopy : Key peaks include the sulfonamide S=O stretch (~1350 cm⁻¹) and C≡N stretch (~2250 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can confirm molecular weight (expected [M+H]⁺ ~211 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of the cyano and sulfonamide groups, critical for understanding electronic interactions .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model the compound’s electronic structure:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., cyano group as an electron-withdrawing moiety).
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity trends, such as susceptibility to electrophilic attack at the aromatic ring .
Software tools like Gaussian or ORCA are recommended. Validate computational results with experimental UV-Vis spectra or cyclic voltammetry .
Q. What strategies are recommended for resolving contradictions in biological activity data for sulfonamide derivatives, such as varying inhibition results across different assay conditions?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) to minimize variability.
- Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) using both fluorometric and colorimetric methods.
- Structural Modifications : Introduce substituents (e.g., halogens) to test structure-activity relationships (SAR) and identify confounding steric/electronic effects .
Q. What experimental design considerations are critical when investigating the enzyme inhibition mechanisms of this compound, particularly in optimizing inhibitor-enzyme binding assays?
- Methodological Answer :
- Enzyme Purity : Use recombinant enzymes (≥95% purity) to avoid off-target interactions.
- Binding Kinetics : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd, Ki).
- Buffer Optimization : Include 10 mM Tris-HCl (pH 7.5) and 150 mM NaCl to mimic physiological conditions. Avoid detergents that may interfere with sulfonamide-enzyme interactions .
Q. How do solvent polarity and temperature gradients influence the regioselectivity of nucleophilic substitution reactions in this compound derivatives?
- Methodological Answer :
- Solvent Effects : High-polarity solvents (e.g., DMF) stabilize transition states, favoring para-substitution over meta. Low-polarity solvents (e.g., toluene) may shift selectivity due to reduced solvation .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, enhancing regioselectivity. Use Arrhenius plots to model activation energies for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
